Product packaging for N-(4-Nitrophenyl)-L-proline(Cat. No.:CAS No. 122092-18-6)

N-(4-Nitrophenyl)-L-proline

Cat. No.: B054431
CAS No.: 122092-18-6
M. Wt: 236.22 g/mol
InChI Key: RKUGUORNGRELOH-JTQLQIEISA-N
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Description

Historical Context and Significance of N-Arylated Amino Acids in Synthetic Chemistry

N-arylated amino acids represent a crucial class of compounds in synthetic organic chemistry. Historically, their synthesis has been a subject of extensive research, with methods evolving from classical approaches like nucleophilic aromatic substitution (SNAr) to more sophisticated transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. cdnsciencepub.comnih.gov The significance of these compounds stems from their role as versatile building blocks for the synthesis of a wide array of more complex molecules, including nitrogen-containing heterocycles with diverse biological activities. mdpi.comresearchgate.net The introduction of an aryl group to an amino acid can profoundly influence its chemical and physical properties, leading to applications in peptide and protein engineering to study protein structure and function. researchgate.net

The development of efficient methods for N-arylation has been a key focus, aiming to overcome challenges such as the low nucleophilicity of amino acids and the potential for racemization. researchgate.net Modern techniques have expanded the toolkit available to chemists, enabling the synthesis of a broad range of N-aryl amino acids with high yields and stereochemical purity. cdnsciencepub.com These advancements have paved the way for the exploration of their utility in various scientific domains.

Rationale for Research Focus on N-(4-Nitrophenyl)-L-proline

The specific research interest in this compound can be attributed to the unique combination of its constituent parts: the L-proline scaffold and the 4-nitrophenyl group. L-proline, a cyclic amino acid, imparts a rigid conformational constraint, which is a desirable feature in the design of peptidomimetics and catalysts. The 4-nitrophenyl group, with its electron-withdrawing nitro functionality, activates the aromatic ring towards nucleophilic substitution, facilitating its synthesis. royalsocietypublishing.org

Furthermore, the nitro group can be chemically modified, for instance, through reduction to an amino group, providing a handle for further functionalization. This chemical versatility makes this compound a valuable intermediate in the synthesis of more complex molecules and libraries of compounds for screening purposes.

Overview of Current Research Landscape and Key Academic Applications of this compound and Related Derivatives

Current research on this compound and its derivatives is primarily centered on their potential as precursors in the synthesis of novel compounds with interesting biological and chemical properties. For instance, this compound serves as a key starting material for the synthesis of a series of N-(4'-nitrophenyl)-L-prolinamides. royalsocietypublishing.orgresearchgate.netnih.gov These prolinamides have been investigated for their potential applications in medicinal chemistry. researchgate.netnih.govroyalsocietypublishing.org

The synthesis of these derivatives typically involves a two-step process. First, this compound is formed through the condensation of p-fluoronitrobenzene with L-proline under basic conditions. royalsocietypublishing.orgresearchgate.net This is followed by amidation with various amines to yield the target prolinamides. royalsocietypublishing.orgresearchgate.netnih.gov The choice of amine in the second step allows for the creation of a diverse library of compounds for further study. nih.gov

Research has also explored the antibacterial properties of N-aryl amino acids, including this compound. mdpi.com One study reported that this compound exhibited notable antibacterial activity against Escherichia coli. mdpi.com

The following table provides a summary of some reported research findings related to this compound and its derivatives:

Compound/Derivative Research Focus Key Findings Citations
This compoundAntibacterial ActivityShowed significant activity against Escherichia coli. mdpi.com
N-(4'-nitrophenyl)-L-prolinamides (general class)Synthesis and Biological EvaluationSynthesized from this compound; investigated for various biological activities. royalsocietypublishing.orgresearchgate.netnih.govroyalsocietypublishing.orgnih.gov
Specific N-(4'-nitrophenyl)-L-prolinamidesAnticancer ActivityCertain derivatives showed promising activity against various human carcinoma cell lines in vitro. researchgate.netnih.gov

It is important to note that the research on these compounds is ongoing and primarily at the preclinical stage. The findings highlight the role of this compound as a versatile scaffold in synthetic and medicinal chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O4 B054431 N-(4-Nitrophenyl)-L-proline CAS No. 122092-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUGUORNGRELOH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924077
Record name 1-(4-Nitrophenyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122092-18-6
Record name 1-(4-Nitrophenyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Nitrophenyl L Proline and Its Derivatives

Direct Synthesis of N-(4-Nitrophenyl)-L-proline

The direct synthesis of this compound is primarily achieved through a base-catalyzed condensation reaction between L-proline and an activated nitroaromatic compound.

Nucleophilic Aromatic Substitution (SNAr) Routes from L-Proline

The core of the synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. royalsocietypublishing.org In this reaction, the secondary amine of the L-proline ring acts as a nucleophile, attacking an electron-deficient aromatic ring. The reaction typically employs an aryl halide with a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org This positioning is critical as it allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com

A common substrate for this reaction is p-fluoronitrobenzene. royalsocietypublishing.org The fluorine atom serves as an effective leaving group, and its displacement is facilitated by the para-nitro group, which activates the aromatic ring toward nucleophilic attack. royalsocietypublishing.orgyoutube.com The reaction proceeds by the addition of the L-proline nucleophile to the carbon atom bearing the fluorine, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. libretexts.org

Table 1: SNAr Synthesis of this compound

Reactant 1 Reactant 2 Key Conditions Product Yield
L-proline p-Fluoronitrobenzene K₂CO₃, Ethanol (B145695)/Water This compound 70-90% royalsocietypublishing.org

Optimization of Reaction Conditions and Solvent Systems (e.g., Aqueous-Alcoholic Basic Conditions)

Optimization of the reaction conditions is crucial for maximizing the yield of this compound. The synthesis is effectively carried out using a base-catalyzed condensation in a mixed solvent system. royalsocietypublishing.org Research has shown that using potassium carbonate as the base in a refluxing ethanol-water (1:1) solution provides marginally better results than refluxing in ethanol alone. royalsocietypublishing.org This aqueous-alcoholic basic condition facilitates the deprotonation of the L-proline, enhancing its nucleophilicity, while ensuring the solubility of both the amino acid and the aryl halide. The yields for these N-aryl-L-proline adducts are typically high, often in the range of 70–90%. royalsocietypublishing.org

Synthesis of N-(4-Nitrophenyl)-L-Prolinamide Derivatives

The this compound adducts serve as vital intermediates for the synthesis of a variety of N-(4-Nitrophenyl)-L-prolinamide derivatives. royalsocietypublishing.orgnih.gov

Multistep Synthetic Strategies Employing this compound Adducts

The synthesis of N-(4′-substituted phenyl)-l-prolinamides is generally accomplished in two main steps. nih.govresearchgate.net The first step is the formation of the this compound intermediate as described above. royalsocietypublishing.org The second step involves the amidation of this intermediate with a desired primary or secondary amine. royalsocietypublishing.org This sequential approach allows for the introduction of diverse functionalities onto the prolinamide structure by varying the amine used in the final step. royalsocietypublishing.org

Amidation Reactions and Reagent Considerations (e.g., Thionyl Chloride Activation)

The conversion of the carboxylic acid group of this compound into an amide requires an activation step. royalsocietypublishing.org A common and effective method involves the use of thionyl chloride (SOCl₂). royalsocietypublishing.orgrsc.org Thionyl chloride reacts with the carboxylic acid to form an intermediate N-(4′-nitrophenyl)pyrrolidine-2-carboxylic acid chloride. royalsocietypublishing.org This acyl chloride is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid. guidechem.com It is noted that the complete removal of excess thionyl chloride from the reaction medium, without introducing moisture, is a critical factor for the success of this chlorination step. royalsocietypublishing.org While effective, chemical amidation with thionyl chloride can lead to the formation of hazardous waste such as SO₂ and HCl. rsc.orgrsc.org

One-Pot Reaction Protocols for N-(4-Nitrophenyl)-L-Prolinamide Formation

To improve efficiency, the amidation of this compound adducts is often performed via a two-stage, one-pot reaction. royalsocietypublishing.orgnih.gov In this protocol, the N-aryl-l-proline intermediate is first activated with thionyl chloride. royalsocietypublishing.org Following the in situ formation of the acid chloride, and without its isolation, the appropriate amine is added directly to the reaction mixture to furnish the final l-prolinamide (B555322) derivative. royalsocietypublishing.orgnih.gov This method avoids a separate purification step for the highly reactive acid chloride intermediate. This one-pot strategy has been successfully used to synthesize a wide array of N-(4′-nitrophenyl)-l-prolinamides by reacting the intermediate with various primary, secondary, linear, or branched amines, as well as sulfonamides, with yields ranging from 20% to 80%. royalsocietypublishing.orgnih.gov

Table 2: Synthesis of Substituted N-(4′-nitrophenyl)-l-prolinamides (Selected Examples) royalsocietypublishing.org

N-Aryl-l-proline Adduct Amine Product Yield (%)
N-(4′-nitrophenyl)-l-proline Aniline N-phenyl-1-(4-nitrophenyl)pyrrolidine-2-carboxamide 70
N-(4′-nitrophenyl)-l-proline Benzylamine N-benzyl-1-(4-nitrophenyl)pyrrolidine-2-carboxamide 75
N-(4′-nitrophenyl)-l-proline Cyclohexylamine N-cyclohexyl-1-(4-nitrophenyl)pyrrolidine-2-carboxamide 80
N-(4′-nitrophenyl)-l-proline Pyrrolidine (B122466) 1-(4-nitrophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidine 60
N-(4′-nitrophenyl)-l-proline Morpholine 4-(1-(4-nitrophenyl)pyrrolidine-2-carbonyl)morpholine 65
N-(4′-nitrophenyl)-l-proline Benzenesulfonamide N-(phenylsulfonyl)-1-(4-nitrophenyl)pyrrolidine-2-carboxamide 20

Synthesis of Related N-Arylated L-Proline Scaffolds

Modification of the proline ring itself represents a key strategy for creating analogues of this compound with altered stereochemistry and functionality. A prominent example is the incorporation of a hydroxyl group to yield hydroxyproline (B1673980) derivatives. The synthesis of N-(2'-carboxy-4'-nitrophenyl)-4-hydroxy-L-proline illustrates this approach. unilag.edu.ngresearchgate.net

This synthesis is achieved through the condensation of a substituted benzoic acid with a functionalized proline. Specifically, 2-chloro-5-nitrobenzoic acid is reacted with 4-hydroxy-L-pyrrolidine-2-carboxylic acid (4-hydroxy-L-proline). unilag.edu.ngresearchgate.net This reaction directly introduces the hydroxyl functionality at the C4 position of the proline ring within the N-arylated scaffold. Such modifications are significant as the hydroxyl group can serve as a handle for further derivatization or can influence the molecule's conformation and biological interactions. organic-chemistry.orgnih.gov The resulting N-arylated hydroxyproline derivative serves as a crucial precursor for more complex heterocyclic systems. unilag.edu.ngresearchgate.net

The general synthetic scheme for this functionalization is presented below:

Reactant 1Reactant 2ProductReference
2-Chloro-5-nitrobenzoic acid4-hydroxy-L-prolineN-(2'-carboxy-4'-nitrophenyl)-4-hydroxy-L-proline unilag.edu.ngresearchgate.net

N-arylated L-proline derivatives, including this compound and its analogues, are valuable precursors for the synthesis of complex, fused heterocyclic systems. nih.govrsc.org A notable example is the construction of tricyclic tetrahydropyrrolo-benzoxazepine derivatives, which are investigated for various biological activities. unilag.edu.ngresearchgate.net

The synthesis of these fused systems typically involves a two-step reaction pathway: an initial condensation reaction followed by an intramolecular dehydration or cyclization. unilag.edu.ngresearchgate.netresearchgate.net For instance, the synthesis of 2-hydroxy-8-nitro-1,2,3,3a-tetrahydropyrrolo(1,2-a) unilag.edu.ngresearchgate.netbenzoxazepine-4,6-dione begins with the precursor N-(2'-carboxy-4'-nitrophenyl)-4-hydroxy-L-proline. unilag.edu.ngresearchgate.net This intermediate, when refluxed in acetic anhydride, undergoes an intramolecular cyclization via dehydration to yield the target benzoxazepinone in good yields. unilag.edu.ngresearchgate.net

Similarly, another fused heterocyclic system, 8-nitro-1,2,3,3a-tetrahydropyrrolo(1,2-a) unilag.edu.ngresearchgate.netbenzoxazepin-6-one, is synthesized from the precursor N-(2'-carboxy-4'-nitrophenyl)-L-prolinol. unilag.edu.ngresearchgate.net The cyclization of this precursor is achieved through dehydration using trifluoroacetic acid. unilag.edu.ngresearchgate.net These examples demonstrate how the this compound scaffold can be strategically elaborated to form rigid, polycyclic structures with defined stereochemistry.

PrecursorReagent/ConditionFused Heterocyclic ProductReference
N-(2'-carboxy-4'-nitrophenyl)-4-hydroxy-L-prolineAcetic Anhydride (reflux)2-hydroxy-8-nitro-1,2,3,3a-tetrahydropyrrolo(1,2-a) unilag.edu.ngresearchgate.netbenzoxazepine-4,6-dione unilag.edu.ngresearchgate.net
N-(2'-carboxy-4'-nitrophenyl)-L-prolinolTrifluoroacetic Acid8-nitro-1,2,3,3a-tetrahydropyrrolo(1,2-a) unilag.edu.ngresearchgate.netbenzoxazepin-6-one unilag.edu.ngresearchgate.net

Catalytic Applications and Mechanistic Investigations of N 4 Nitrophenyl L Proline Based Chiral Systems

Organocatalysis with N-(4-Nitrophenyl)-L-Proline and Its Derivatives

This compound and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. These catalysts, which are modifications of the naturally occurring amino acid L-proline, have demonstrated significant utility in promoting a variety of stereoselective transformations. The introduction of the 4-nitrophenyl group onto the proline scaffold enhances the catalyst's acidity and steric bulk, influencing its reactivity and the stereochemical outcome of the reactions it catalyzes. This section will delve into the specific applications of these chiral systems in asymmetric aldol (B89426) and Michael addition reactions, highlighting the mechanistic pathways and the scope of these transformations.

Asymmetric Aldol Reactions Catalyzed by Proline-Based Systems.pnas.orgbohrium.comnih.govias.ac.innih.govnih.gov

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives have been extensively studied as catalysts for this transformation, offering an environmentally benign alternative to traditional metal-based catalysts. wikipedia.org The use of this compound and related systems has shown considerable promise in achieving high yields and enantioselectivities in these reactions.

The catalytic cycle of proline-catalyzed aldol reactions is widely accepted to proceed through two key intermediates: an enamine and an iminium ion. nobelprize.org The reaction is initiated by the condensation of the ketone with the secondary amine of the proline catalyst to form a nucleophilic enamine intermediate. pnas.orgnih.gov This enamine then attacks the electrophilic aldehyde.

The stereoselectivity of the reaction is dictated by the transition state geometry. Computational studies have provided insights into the transition-state topographies, suggesting that the geometry of the iminium ion, formed after the initial C-C bond formation, can influence the enantiofacial discrimination. princeton.edu The carboxylic acid group of the proline catalyst is believed to play a crucial role in the transition state, often through hydrogen bonding, which helps to orient the substrates and control the stereochemical outcome. wikipedia.org While initially there was debate, evidence now supports the involvement of a single proline molecule in the key C-C bond-forming step. pnas.orgnih.gov

The effectiveness of this compound and its derivatives has been evaluated across a range of substrates in asymmetric aldol reactions. These catalysts have been shown to be effective for the reaction between ketones and various aldehydes. For instance, L-prolinamide (B555322) derivatives have been found to catalyze the direct aldol reaction of 4-nitrobenzaldehyde with acetone, achieving moderate to high enantioselectivities. nih.gov The enantioselectivity is influenced by the nature of the amide N-H group, with better hydrogen bond donors leading to higher enantiomeric excesses (ee). nih.gov

The reaction of acetone with substituted aromatic aldehydes using (S)-proline-based organocatalysts with C2 symmetry has been reported to yield moderate enantioselectivities (up to 61% ee), with the outcome being dependent on the electronic nature of the substituents on the aryl ring. nih.gov Furthermore, proline derivatives grafted onto mesoporous materials like MCM-41 have been utilized as reusable catalysts for the direct aldol reaction between acetone and activated aromatic aldehydes, such as 4-nitrobenzaldehyde, affording the aldol product with notable enantioselectivity. ias.ac.in

Below is a table summarizing the performance of various proline-based catalysts in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.

CatalystSolventTemperature (°C)Yield (%)ee (%)
L-prolineDMSORoom Temp6876
(S)-proline-based C2 symmetric catalystNot specifiedNot specifiedModerateup to 61
Proline-MCM-41 hybridNot specifiedNot specified4536
L-prolinamide derivativeNeatRoom Temp-up to 46
L-prolinamide with terminal hydroxylNeat-25-up to 93

Michael Addition Reactions Promoted by this compound Catalysts.bohrium.comnih.govias.ac.innih.govnih.gov

The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction that benefits from organocatalysis. Proline and its derivatives have been successfully employed to catalyze the asymmetric Michael addition of ketones and aldehydes to various Michael acceptors, leading to the formation of chiral 1,5-dicarbonyl compounds and their analogues.

The proline-catalyzed Michael addition of unmodified ketones to nitroolefins has been developed as a novel transformation. bohrium.com This reaction provides access to valuable γ-nitro ketones, which are precursors to other important functional groups. While the initial studies reported excellent yields, the enantioselectivities were modest. bohrium.com However, good diastereoselectivities and regioselectivities were observed. bohrium.com The reaction is compatible with both aromatic and aliphatic nitroolefins. bohrium.com

Computational studies have been conducted to understand the mechanism and enantioselectivity of (S)-proline-catalyzed nitro-Michael reactions. rsc.orgresearchgate.net These studies have revealed that the transition state does not necessarily involve hydrogen bonding between the carboxylic acid group of proline and the nitroalkene. rsc.orgresearchgate.net For ketone substrates, the lowest-energy transition states leading to both enantiomers are characterized by the absence of hydrogen bonds. rsc.orgresearchgate.net

The table below presents data from the proline-catalyzed Michael addition of various ketones to nitrostyrene.

KetoneYield (%)ee (%)
Cyclohexanone9520
Acetone9815
Propanal9223

Beyond nitroalkenes, proline-derived bifunctional organocatalysts have demonstrated high efficiency in the enantioselective Michael addition of cyclic ketones and aldehydes to other Michael acceptors in water. nih.gov These catalysts have provided high yields (up to 97%) and excellent stereoselectivities (dr up to 99:1 and ee up to 99%). nih.gov The presence of a phenyl group on the catalyst has been shown to be crucial for successful catalysis. nih.gov

The utility of these reactions has been showcased through the formal synthesis of biologically active molecules, such as Sch 50971, a histamine H3 receptor agonist. nih.gov This highlights the practical applicability of proline-based organocatalysis in the synthesis of complex and valuable compounds.

Mannich-Type Reactions and Related Asymmetric Aminoalkylations

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are valuable precursors for synthesizing a wide range of pharmaceuticals and natural products. Organocatalytic, asymmetric versions of this reaction, particularly those using proline and its derivatives, have become powerful tools for the stereocontrolled synthesis of chiral molecules. acs.orgwikipedia.org

The direct asymmetric three-component Mannich reaction, catalyzed by L-proline and its derivatives, involves the reaction of an aldehyde, an amine, and a ketone. The catalytic cycle is generally understood to proceed through the formation of a chiral enamine intermediate from the ketone and the proline catalyst. This enamine then attacks an imine, formed in situ from the aldehyde and amine, in a stereoselective manner.

While specific data on this compound as a catalyst for this reaction is not extensively detailed in readily available literature, the development of N-substituted proline derivatives is a well-established approach to enhance catalytic efficiency. organic-chemistry.org For instance, proline-derived tetrazole and acylsulfonamide organocatalysts have been shown to provide superior results compared to proline, particularly in terms of catalyst loading, reaction times, and compatibility with non-polar solvents. organic-chemistry.orgrsc.org The electronic modifications brought by the N-substituent are crucial in tuning the catalyst's performance. For example, an electron-withdrawing group like 4-nitrophenyl is expected to increase the acidity of the catalyst's carboxylic acid, potentially accelerating the rate-limiting proton transfer steps in the catalytic cycle.

Below is a table representing typical results from L-proline catalyzed direct Mannich reactions, which illustrates the general scope and effectiveness that modified catalysts like this compound aim to improve upon.

AldehydeAmineKetoneProductYield (%)ee (%)
4-Nitrobenzaldehydep-AnisidineAcetone(4S)-4-[(4-methoxyphenyl)amino]-4-(4-nitrophenyl)-2-butanone5094
Benzaldehydep-AnisidineAcetone(S)-4-((4-Methoxyphenyl)amino)-4-phenylbutan-2-one6883
Isobutanalp-AnisidineAcetone(S)-4-((4-Methoxyphenyl)amino)-5-methylhexan-2-one72>99
4-Nitrobenzaldehydep-AnisidineHydroxyacetone(2R,3S)-3-((4-Methoxyphenyl)amino)-1-hydroxy-3-(4-nitrophenyl)propan-2-one6199

This interactive table showcases representative data for L-proline catalyzed reactions, demonstrating the high enantioselectivities achievable. Data sourced from general findings on proline catalysis. acs.org

The products of the Mannich reaction, β-amino aldehydes and ketones, are versatile intermediates for the synthesis of chiral amino acids. A highly stereoselective L-proline-catalyzed asymmetric direct Mannich reaction has been employed to form syn-substituted β-phenyl homoserine, which can be further elaborated into functionalized β-phenyl aspartic acid derivatives. nih.gov This highlights the utility of proline-based catalysis in accessing complex and valuable non-proteinogenic amino acids.

The development of novel proline derivatives is crucial for expanding the scope of these transformations. organic-chemistry.org By modifying the proline structure, for example through N-arylation, chemists can fine-tune the steric and electronic environment of the catalytic site to achieve desired stereoselectivity (syn vs. anti) and reactivity for a broader range of substrates, including the synthesis of quaternary proline analogues. nih.gov

Application in Multicomponent Reactions and Heterocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient tools for building molecular complexity. L-proline and its derivatives have proven to be effective catalysts for various MCRs, particularly in the synthesis of biologically relevant heterocyclic scaffolds. mdpi.comresearchgate.net

The pyridine ring is a core structure in numerous pharmaceuticals and agrochemicals. nih.gov De novo synthesis of highly substituted pyridines is a significant challenge, and MCRs catalyzed by organocatalysts like L-proline offer an attractive approach. L-proline can catalyze the condensation of various components to construct the pyridine ring system. rsc.org Strategies often involve tandem reactions, such as cycloaddition/cycloreversion sequences, where the catalyst facilitates the formation of key intermediates. nih.gov While many protocols use L-proline, the investigation into modified derivatives aims to improve yields and expand the substrate scope, allowing for the creation of diverse libraries of polysubstituted pyridines.

The catalytic utility of proline-based systems extends to the synthesis of a wide array of heterocycles. L-proline has been successfully used as a catalyst in the MCR-based synthesis of:

1H-Pyrazolo[3,4-b]quinolines: These fused heterocyclic systems are of interest for their potential biological activities. However, some reported L-proline catalyzed syntheses have been questioned, indicating that the reaction outcome can be highly sensitive to conditions and substrates, sometimes yielding alternative products like 4,4'-(phenyl-methylene)-bis-(3-methyl-1-phenylpyrazol-5-oles). nih.gov

Pyrano[2,3-d]pyrimidinones: These compounds can be synthesized through the condensation of aldehydes, malononitrile, and barbituric acid, with L-proline serving as an efficient bifunctional catalyst. researchgate.net

3-Amino Alkylated Indoles: L-proline effectively catalyzes the three-component Mannich-type reaction between indoles, aldehydes, and secondary amines. researchgate.net

The use of N-aryl prolines, such as this compound, in these MCRs is an area of ongoing research, with the goal of leveraging their modified electronic and steric properties to control reaction pathways and improve the synthesis of complex heterocyclic structures. researchgate.net

Heterogeneous Catalysis Incorporating this compound Moieties

A significant drawback of homogeneous organocatalysis is the difficulty in separating the catalyst from the reaction mixture, which hinders its recovery and reuse—a key consideration for industrial applications. rsc.org To overcome this, substantial research has focused on the immobilization, or heterogenization, of organocatalysts like L-proline onto solid supports. nih.gov

This approach involves anchoring the proline catalyst to materials such as:

Mesoporous Silica (B1680970) (MCM-41): Functionalized silica provides a high surface area and stable support for the proline catalyst. nih.gov

Magnetic Nanoparticles (e.g., Fe₂O₃@SiO₂): The magnetic core allows for easy separation of the catalyst from the reaction medium using an external magnet. This approach has been used to create reusable proline-based organocatalysts. mdpi.com

Graphene Oxide/Fe₃O₄ Nanohybrids: These materials combine the advantages of a high-surface-area graphene support with magnetic separability. nih.gov

Polymeric Ionic Liquids (PILs): Proline can be incorporated into polymer networks through non-covalent interactions, creating a stable and reusable catalytic system. researchgate.net

The incorporation of this compound moieties into such heterogeneous systems is a logical next step. This strategy would combine the enhanced catalytic activity and modified selectivity potentially offered by the N-aryl substituent with the practical advantages of a reusable, solid-supported catalyst. Such a system could offer a robust and efficient solution for a variety of asymmetric transformations.

Design and Synthesis of this compound Functionalized Solid Supports

The immobilization of organocatalysts on solid supports is a critical strategy for enhancing their practical utility by facilitating catalyst-product separation and enabling recycling. While the heterogenization of L-proline and its derivatives on various supports is a well-established field, specific examples detailing the immobilization of this compound are not extensively documented in the current literature. However, the synthesis of the parent molecule, N-(4'-nitrophenyl)-L-proline, is achieved through a base-catalyzed condensation reaction between L-proline and p-fluoronitrobenzene in an aqueous-alcoholic solution nih.govresearchgate.net.

General methodologies for attaching proline derivatives to solid supports typically involve several key approaches:

Covalent Grafting: This method involves forming a stable covalent bond between the catalyst and the support. For proline derivatives like trans-4-hydroxy-L-proline, this can be achieved by reacting the hydroxyl group with a pre-functionalized silica or polymer surface, such as one bearing chloropropyl tethers researchgate.net. A similar strategy could theoretically be applied to a hydroxylated analogue of this compound.

Polymerization: L-proline functionalized monomers can be co-polymerized with backbone monomers (e.g., styrene) to create catalytic polymers. Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allow for the synthesis of well-defined copolymers where the catalyst is integrated into the polymer structure nih.gov.

Post-Synthetic Modification: Pre-formed materials, such as metal-organic frameworks (MOFs), can be functionalized with proline after their synthesis. For instance, a Zr-based MOF has been modified with L-proline to create a heterogeneous catalyst researchgate.net. Nanomaterials like UIO-66 have also been modified with L-proline for enzyme immobilization, demonstrating the versatility of this approach mdpi.com.

These established methods provide a blueprint for the rational design and synthesis of solid-supported this compound catalysts, even though specific examples remain to be fully explored and reported.

Reusability and Stability of Immobilized this compound Catalysts

A primary advantage of heterogenized catalysts is their potential for recovery and reuse, which is crucial for sustainable and cost-effective chemical synthesis. While data specifically pertaining to the reusability of immobilized this compound is not available due to the limited literature on such specific systems, extensive research on other supported proline catalysts highlights the potential.

For example, L-proline immobilized on polymeric supports has demonstrated excellent stability and recyclability. In aldol condensation reactions, polymer-supported L-proline catalysts could be recovered and reused multiple times while maintaining high activity and selectivity nih.gov. Similarly, proline-based organocatalysts supported on magnetic nanoparticles have been shown to be reusable for five or more consecutive cycles with only a minor drop in activity, allowing for easy magnetic separation from the reaction mixture mdpi.com.

Table 1: Representative Reusability of Various Supported L-Proline Catalysts in Asymmetric Reactions.
Catalyst SystemReactionNumber of CyclesObserved PerformanceReference
L-Proline on Polymer SupportAldol ReactionMultipleMaintained activity and selectivity nih.gov
Proline Analogue on Magnetic NanoparticlesOxidation5Excellent reusability with slight activity drop after 5th cycle mdpi.com
L-Proline on Supramolecular SupportAldol Reaction7Performance remained higher than unsupported L-proline researchgate.net

Performance in Green Chemistry Protocols and Solvent-Free Conditions

The principles of green chemistry encourage the use of environmentally benign solvents or the elimination of solvents altogether. L-proline has proven to be an effective catalyst under such conditions. It has been successfully employed in solvent-free, one-pot, multi-component reactions for the synthesis of various heterocyclic compounds, offering advantages like high yields, simplicity, and adherence to environmental friendliness rsc.orgresearchgate.net. For instance, L-proline efficiently catalyzes the synthesis of pyrazolo[3,4-b]quinoline derivatives and quinoxaline derivatives under solvent-free conditions, demonstrating its robustness and versatility rsc.orgresearchgate.net.

While specific studies focusing on this compound in solvent-free protocols are sparse, the proven efficacy of the parent L-proline suggests that its derivatives would also be promising candidates for green chemistry applications. The electronic modifications from the N-(4-nitrophenyl) group could potentially enhance catalytic activity, possibly leading to even more efficient transformations under these sustainable conditions. The use of grinding techniques to facilitate solvent-free reactions catalyzed by L-proline further underscores the potential for developing novel, environmentally friendly protocols tandfonline.com.

Chiral Ionic Liquid Systems Derived from L-Proline

Chiral Ionic Liquids (CILs) are a class of molten salts that incorporate a chiral center, making them attractive as both chiral solvents and catalysts for asymmetric synthesis.

Catalytic Efficiency and Asymmetric Induction in Ionic Liquid Media

L-proline and its derivatives demonstrate significant catalytic efficiency when used in ionic liquid media. The ionic liquid can act as more than just a solvent; it can influence the reaction's outcome and facilitate catalyst recycling. In some cases, L-proline dissolved in a non-chiral ionic liquid serves as an efficient and reusable catalytic system for asymmetric reactions like aldol and Michael additions researchgate.net.

Furthermore, when L-proline is incorporated into the structure of a CIL, the ionic liquid itself becomes the catalyst. Proline-based CILs have been shown to be highly efficient organocatalysts for Michael addition reactions, achieving excellent yields (up to 92%), diastereoselectivities (up to 96:4), and enantioselectivities (up to 95% ee) semanticscholar.org. These CILs often act as a homogeneous catalyst that can be easily separated and reused, combining the benefits of both homogeneous and heterogeneous catalysis researchgate.netsemanticscholar.org.

Table 2: Performance of Proline-Based Catalytic Systems in Ionic Liquids for Asymmetric Reactions.
Catalyst SystemReactionYieldEnantioselectivity (ee)Reference
L-Proline in [hmim]ClMichael Addition>89%up to 70% researchgate.net
(4S)-phenoxy-(S)-proline in (bmim)PF₆Aldol Reactionup to 93.2%up to 88.5% researchgate.net
L-Proline-based CILMichael Additionup to 92%up to 95% semanticscholar.org
L-Proline-based CILMichael Addition-up to 95% mdpi.combohrium.com

Influence of Counter-Ions and Supramolecular Organization on Catalysis

The catalytic performance of proline in ionic liquids is not solely dependent on the proline moiety itself; the entire ionic liquid environment plays a crucial role. Non-covalent intermolecular interactions between L-proline and the ions of the liquid are key to explaining the observed catalytic efficiencies acs.org. The high degree of supramolecular organization induced by the ionic liquid can enhance catalytic activity and, in some cases, tune the asymmetric induction acs.org.

The choice of counter-ion in a proline-based CIL significantly influences its physical properties and, consequently, its catalytic performance. Studies on various L-proline CILs have been conducted to evaluate how different counter-ions affect outcomes in asymmetric reactions mdpi.combohrium.com. It is believed that the ions form a highly organized three-dimensional network through hydrogen bonds, creating a specific microenvironment around the catalytic center. This supramolecular aggregate, which may also involve water molecules, is thought to be the active catalytic species, leading to high yields and excellent stereoselectivities even at low catalyst loadings.

Mechanistic and Theoretical Studies of this compound Catalysis

Due to a lack of specific research on the catalytic applications of this compound, this section will draw upon the well-established mechanistic principles of L-proline and its derivatives to infer the probable catalytic behavior of the title compound. The introduction of the electron-withdrawing 4-nitrophenyl group at the nitrogen atom is expected to significantly influence the electronic properties and steric environment of the proline core, thereby affecting its catalytic activity and stereoselectivity.

Elucidation of Catalytic Cycles and Transition State Geometries

The catalytic cycle of this compound in reactions such as aldol or Michael additions is anticipated to follow the general enamine catalysis pathway characteristic of secondary amine organocatalysts like L-proline. researchgate.netnih.gov This cycle typically involves the formation of key intermediates and is governed by specific transition state geometries that dictate the stereochemical outcome of the reaction.

Proposed Catalytic Cycle:

Enamine Formation: The cycle initiates with the reaction between the secondary amine of this compound and a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. nih.gov The presence of the 4-nitrophenyl group is likely to modulate the nucleophilicity of the nitrogen atom and the rate of enamine formation.

Carbon-Carbon Bond Formation: The enamine then attacks an electrophilic acceptor (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition) to form a new carbon-carbon bond. This step proceeds through a highly organized transition state. researchgate.net

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is subsequently hydrolyzed to release the final product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Transition State Geometries:

The stereoselectivity of proline-catalyzed reactions is determined by the geometry of the transition state during the C-C bond-forming step. For L-proline and its derivatives, several models have been proposed to explain the observed stereochemical outcomes. It is plausible that catalysis by this compound would involve similar transition state assemblies.

For instance, in aldol reactions, a Zimmerman-Traxler-like chair transition state is often invoked, where the substituents of the reactants orient themselves to minimize steric hindrance. wikipedia.org The carboxylic acid group of the proline catalyst plays a crucial role in this model, acting as a Brønsted acid to activate the electrophile via hydrogen bonding and directing its approach to the enamine. mdpi.com In the case of this compound, the bulky and electron-withdrawing N-aryl group would likely influence the stability and geometry of this transition state.

Computational Modeling of Stereocontrol Elements in this compound Catalysts

Key Stereocontrol Elements:

Steric Hindrance: The N-(4-nitrophenyl) group is sterically demanding. Computational models of related systems suggest that such bulky substituents play a critical role in shielding one face of the enamine intermediate, thereby directing the electrophile to the less hindered face. This steric control is often the primary determinant of the enantioselectivity of the reaction.

Hydrogen Bonding: In catalysts possessing a Brønsted acid functionality, such as the carboxylic acid in proline, hydrogen bonding is a key element of stereocontrol. mdpi.com This interaction activates the electrophile and pre-organizes the transition state assembly. For this compound, the carboxylic acid group is retained, and thus its role in forming hydrogen bonds with the substrate in the transition state is expected to be significant.

Electronic Effects: The electron-withdrawing nature of the 4-nitrophenyl group can influence the electronic properties of the catalyst. This can affect the energy of the frontier molecular orbitals of the enamine intermediate, potentially altering its reactivity and the stability of the transition states leading to different stereoisomers.

Insights from Prolinamide Catalysis:

Studies on L-prolinamides, which are structurally related to this compound, have shown that the amide N-H group can act as a hydrogen bond donor, analogous to the carboxylic acid proton in proline. mdpi.comnih.gov Computational studies on prolinamide-catalyzed aldol reactions have revealed that these hydrogen bonds reduce the activation energy and are crucial for achieving high enantioselectivity. nih.gov It has been observed that increasing the acidity of the amide N-H, for instance by introducing electron-withdrawing groups on an N-aryl substituent, can enhance the enantioselectivity. mdpi.com This suggests that the electronic nature of the N-substituent directly impacts the hydrogen-bonding capability and, consequently, the stereochemical outcome.

Based on these findings, a hypothetical computational study on this compound would likely focus on the interplay between the steric bulk of the nitrophenyl group and the hydrogen-bonding capacity of the carboxylic acid moiety in stabilizing the diastereomeric transition states. Density Functional Theory (DFT) calculations would be a powerful tool to model the transition state geometries and to quantify the energy differences that lead to the observed stereoselectivity.

Biological Activity and Structure Activity Relationship Sar Studies

Anticancer Research Applications of N-(4-Nitrophenyl)-L-Prolinamide Derivatives

Recent studies have highlighted the potential of N-(4'-substituted phenyl)-L-prolinamides as cytotoxic agents against various human carcinoma cell lines. nih.govnih.gov These compounds, derived from the condensation of p-fluoronitrobenzene with L-proline followed by amidation, have been systematically evaluated for their antitumor properties. nih.govnih.govfigshare.com

The primary method for assessing the anticancer potential of N-(4'-nitrophenyl)-L-prolinamide derivatives is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.govnih.gov This colorimetric assay measures the metabolic activity of cells and is widely used to quantify cellular viability and proliferation. The cytotoxic activities of a series of these compounds, designated 4a–4w, were evaluated against four human cancer cell lines: gastric carcinoma (SGC7901), colon carcinoma (HCT-116), liver carcinoma (HepG2), and lung carcinoma (A549). nih.govnih.govfigshare.com

The screening revealed significant tumor-inhibitory activities, particularly against the HepG2 cell line, with inhibition percentages ranging from 50.04 ± 1.45% to 79.50 ± 1.24%. nih.govfigshare.com Notably, compound 4a demonstrated the highest antitumor activity against the A549 lung carcinoma cell line, achieving a cell inhibition of 95.41 ± 0.67% at a concentration of 100 µM. nih.govnih.govfigshare.com Furthermore, compounds 4s (70.13 ± 3.41%) and 4u (83.36 ± 1.70%) showed greater antineoplastic potency against A549 than the standard anticancer drug, 5-fluorouracil (64.29 ± 2.09%). nih.govnih.govfigshare.com Against the HCT-116 colon carcinoma cell line, compounds 4a (93.33 ± 1.36%) and 4u (81.29 ± 2.32%) also surpassed the efficacy of 5-fluorouracil (81.20 ± 0.08%). nih.govnih.govfigshare.com The SGC7901 gastric carcinoma cell line exhibited low cell viability when treated with compounds 4u (8.02 ± 1.54%) and 4w (27.27 ± 2.38%). nih.govnih.govfigshare.com

Table 1: Antitumor Efficacy of Selected N-(4'-Nitrophenyl)-L-Prolinamide Derivatives

Compound Cell Line % Cell Inhibition (at 100 µM) Standard (5-Fluorouracil) % Inhibition
4a A549 95.41 ± 0.67 64.29 ± 2.09
4s A549 70.13 ± 3.41 64.29 ± 2.09
4u A549 83.36 ± 1.70 64.29 ± 2.09
4a HCT-116 93.33 ± 1.36 81.20 ± 0.08

| 4u | HCT-116 | 81.29 ± 2.32 | 81.20 ± 0.08 |

The antiproliferative efficacy of L-prolinamides has been demonstrated through the significant reduction in the viability of various carcinoma cell lines. nih.govnih.gov The cytotoxic effects observed in the MTT assays indicate that these compounds interfere with fundamental cellular processes, leading to cell death or inhibition of proliferation. nih.gov The broad-spectrum activity of compounds like 4a and 4u across different cancer cell lines suggests that they may target common pathways essential for cancer cell survival and growth. nih.govnih.govfigshare.com Further mechanistic studies have shown that some prolinamide derivatives can induce cell cycle arrest and apoptosis in cancer cells. nih.gov For instance, in human hepatocellular carcinoma (HepG2) cells, certain tris-prolinamide derivatives have been shown to inhibit cell proliferation. nih.gov

The synthesis of a diverse library of N-(4'-nitrophenyl)-L-prolinamides (4a–4w) by employing various primary, secondary, linear, or branched amines, as well as sulfonamides, has enabled a thorough investigation of their structure-activity relationships (SAR). nih.gov The variation in the amide substituent has a significant impact on the cytotoxic potency of these compounds. nih.gov

The SAR studies revealed that the nature of the amine moiety attached to the proline core is a critical determinant of anticancer activity. nih.gov For example, the exceptional activity of compound 4a against A549 and HCT-116 cell lines highlights the importance of its specific amide substitution for potent cytotoxicity. nih.govnih.govfigshare.com Similarly, the strong antineoplastic properties of compounds 4s and 4u against the A549 cell line underscore how specific structural modifications can enhance efficacy, even surpassing that of established chemotherapeutic agents like 5-fluorouracil. nih.govnih.govfigshare.com The lower cell viability of SGC7901 cells when treated with 4u and 4w further illustrates the differential sensitivity of cancer cell lines to specific structural features of these derivatives. nih.govnih.govfigshare.com

A significant aspect of the anticancer mechanism of prolinamide derivatives involves their interaction with specific molecular targets within cancer cells. One such target is the G-quadruplex DNA structure found in the promoter region of the c-MYC oncogene. nih.gov The c-MYC protein is a transcription factor that is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival.

Triazole-containing prolinamide derivatives have been specifically designed to bind and stabilize the c-MYC G-quadruplex DNA. nih.gov Biophysical studies, including Förster resonance energy transfer (FRET) melting assays and fluorescent intercalator displacement (FID) assays, have shown that prolinamide trimers can effectively stabilize G-quadruplex structures over duplex DNA. nih.gov Molecular modeling studies suggest that these prolinamide trimers stack onto the terminal G-quartet of the c-MYC G-quadruplex. nih.gov This interaction can inhibit the transcription of the c-MYC gene, leading to a reduction in c-MYC expression in cancer cells. nih.gov In vitro studies with HepG2 cells have confirmed that these tris-prolinamide derivatives can inhibit cell proliferation and decrease c-MYC expression. nih.gov

The Bcl-2 family of proteins, including Bcl-2 and Bcl-xL, are key regulators of apoptosis and are often overexpressed in cancer cells, contributing to their survival. While direct studies on N-(4-Nitrophenyl)-L-proline derivatives are limited, the broader class of compounds that target protein-protein interactions within the Bcl-2 family are of significant interest in cancer therapy. sebbm.es

Antibacterial Research Applications of this compound and Its Analogues

In addition to their anticancer properties, proline-rich compounds and their analogues have been investigated for their potential as antimicrobial agents.

N-aryl amino acids, which are structurally related to this compound, have demonstrated promising antibacterial potential. researchgate.net In one study, synthesized N-aryl amino acid derivatives showed activity comparable to a standard drug against pathogenic strains such as Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis. researchgate.net This suggests that the N-aryl proline scaffold could be a valuable template for the development of new antibacterial agents. Proline-rich antimicrobial peptides are known to exert their effects by targeting intracellular components, such as the 70S ribosome, thereby disrupting protein synthesis. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name/Identifier
This compound
N-(4'-substituted phenyl)-L-prolinamides
4a
4s
4u
4w
5-fluorouracil
Tris-prolinamide derivatives

Structure-Activity Relationship (SAR) Investigations for Enhanced Antibacterial Activity

The antibacterial potential of compounds derived from the this compound scaffold is intrinsically linked to its specific structural components. Structure-activity relationship (SAR) studies indicate that several molecular features are crucial for its bioactivity. The presence of the aromatic ring is a key contributor, a feature observed in established antibacterial agents like methicillin and penicillin V. researchgate.net

Key structural elements influencing antibacterial activity include:

The Nitro Group : As a strong electron-withdrawing group, the nitro functional group on the phenyl ring is correlated with exceptional antibacterial activity in N-aryl amino acid derivatives. researchgate.net

The Proline Ring : The rigid, cyclic structure of the proline residue is a critical component. Proline's unique conformational properties can influence how a molecule interacts with bacterial targets, such as cell membranes, potentially enhancing permeabilization and selectivity. nih.govmdpi.com In proline-rich antimicrobial peptides, this rigidity is essential for their mechanism of action. mdpi.com

These elements collectively suggest that the this compound structure serves as a promising pharmacophore for designing novel antibacterial agents.

Structural MoietyObserved Contribution to Antibacterial ActivityReference
Nitrophenyl GroupThe electron-withdrawing nitro group is associated with enhanced potency. researchgate.net
Proline RingProvides structural rigidity, which can improve selectivity and interaction with bacterial targets. nih.govmdpi.com
Aromatic SystemThe phenyl ring is a crucial element for bioactivity, similar to its role in other established antibiotics. researchgate.net

Identification of Lead Compounds for Combating Bacterial Resistance

The increasing prevalence of bacterial resistance to existing antibiotics necessitates the discovery of novel chemical scaffolds. researchgate.net this compound and its derivatives have emerged as potential lead compounds in the effort to combat this challenge. A lead compound is a chemical starting point for the design of new drugs.

The unique structural attributes of this compound make it a valuable template. For instance, the nitrophenyl moiety has been incorporated into other molecular structures that demonstrate significant efficacy against resistant strains. One novel pleuromutilin derivative containing a nitrophenyl-piperazinyl group showed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, research into proline-rich and proline-modified peptides has shown that the inclusion of proline can significantly enhance activity against multidrug-resistant (MDR) pathogens, including MRSA and resistant strains of Escherichia coli and Pseudomonas aeruginosa. nih.gov

The combination of the proline scaffold, known to be effective in overcoming resistance, with the potent nitrophenyl group makes this compound a strong candidate for further optimization to develop antibiotics that can circumvent common bacterial resistance mechanisms. researchgate.netnih.gov

Exploration of Therapeutic Potential in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's disease, has spurred research into multi-target-directed ligands. mdpi.comnih.gov Computational, or in silico, methods are pivotal in identifying and validating such compounds. nih.goveurekaselect.com Derivatives of this compound have been investigated using these techniques for their potential in treating neurodegenerative conditions. researchgate.net

In Silico Prediction Models for Multi-targeted Enzyme Inhibition

Computational screening has predicted that derivatives of this compound, specifically a series of L-prolinamides, possess the potential to inhibit multiple enzymes implicated in the pathology of Alzheimer's disease. researchgate.net These enzymes include Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Beta-Secretase 1 (BACE1), and Tau-tubulin kinase 2 (TTBK2). researchgate.net The ability to modulate several disease-related targets simultaneously is a highly desirable characteristic for next-generation neuroprotective therapies, and these in silico findings position prolinamides as promising candidates for drug repurposing and further development. researchgate.netmdpi.com

Molecular Docking and Molecular Dynamics Simulations for Target Binding

To further investigate the predictions, molecular docking and molecular dynamics (MD) simulations have been employed to model the interactions between N-(4-Nitrophenyl)-L-prolinamide derivatives and key protein targets in Alzheimer's disease. researchgate.net Molecular docking studies predicted that several prolinamide derivatives exhibited promising binding affinities toward BACE1, BuChE, and TTBK2. researchgate.net For instance, when docked with BuChE, the reference ligand Rivastigmine had a docking score of -7.0 kcal/mol, and the prolinamides showed comparable promising affinities. researchgate.net

MD simulations were then used to assess the stability of these interactions over time. Structural stability analyses, based on metrics such as Root Mean Square Deviation (RMSD), Radius of Gyration (RoG), and Root Mean Square Fluctuation (RMSF), revealed that certain prolinamide-protein complexes were highly stable. researchgate.net Specifically, derivatives P22 and P27 formed more stable complexes with BACE1, while P14 and P19 were more stable with BuChE, compared to their respective reference ligands. researchgate.net

Target EnzymeComputational MethodKey FindingReference
BACE1, BuChE, TTBK2Molecular DockingDerivatives demonstrated promising binding affinities for all three enzymes. researchgate.net
BACE1Molecular DynamicsComplexes with prolinamides P22 and P27 showed greater stability than the reference ligand. researchgate.net
BuChEMolecular DynamicsComplexes with prolinamides P14 and P19 exhibited greater stability than the reference ligand. researchgate.net

Computational Validation of Potential Enzyme Inhibitors

The sequential application of in silico prediction models, followed by molecular docking and MD simulations, constitutes a robust computational validation process. researchgate.netsemanticscholar.org This workflow validates the potential of this compound derivatives as multi-target enzyme inhibitors for Alzheimer's disease. researchgate.net The initial predictions of multi-target activity were substantiated by the favorable binding energies from docking and the sustained, stable interactions observed in MD simulations. researchgate.net This body of computational evidence strongly supports the hypothesis that these prolinamide compounds are viable candidates for future, more intensive research as potential therapeutic agents for neurodegenerative diseases. researchgate.net

Broader Biological Significance and Pharmacological Relevance

The pharmacological relevance of the this compound scaffold extends beyond antibacterial and neurodegenerative applications. Prolinamides, which are carboxamide forms of proline, are found in various secondary metabolites and are known to possess a wide range of biological properties. researchgate.netnih.govnih.gov

Notably, a series of synthesized N-(4′-substituted phenyl)-L-prolinamides, derived from the condensation of p-fluoronitrobenzene and L-proline, were evaluated for their in vitro anticancer activities. nih.govnih.gov These compounds were tested against several human carcinoma cell lines, including stomach (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) cancer cells. nih.gov Several derivatives displayed significant antitumor activity. For example, compound 4a showed 95.41% cell inhibition against the A549 lung cancer cell line, while compounds 4s and 4u were more potent against A549 than the standard anticancer drug 5-fluorouracil. nih.gov Similarly, derivatives 4a and 4u outperformed the reference drug against the HCT-116 colon cancer cell line. nih.gov

The N-aryl amino acid motif is a crucial building block in drug discovery and is present in many systems of physiological importance. nih.gov The inherent biological activities associated with both the proline ring and the nitrophenyl group make this compound a versatile and pharmacologically significant scaffold for the development of new therapeutic agents across different disease areas, including oncology.

Advanced Research Methodologies and Spectroscopic Characterization in Research

Spectroscopic Methodologies for Elucidaing Chemical Structures

Spectroscopy is the primary tool for determining the molecular architecture of N-(4-Nitrophenyl)-L-proline. Each technique provides unique information about the compound's atomic composition, bonding, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural assignment of this compound in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

A distinctive feature in the NMR spectrum of N-substituted prolines is the phenomenon of rotamers. Due to the significant energy barrier to rotation around the tertiary amide bond (the C-N bond connecting the nitrophenyl group to the pyrrolidine (B122466) ring), the interconversion between the cis and trans conformers is slow on the NMR timescale. This results in the observation of two distinct sets of signals for the proline ring protons and carbons, representing the two rotameric forms present in equilibrium. The integration of these paired signals allows for the quantification of the relative population of each rotamer.

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group as a distinct AA'BB' system, appearing as two doublets in the downfield region. The protons of the pyrrolidine ring, including the alpha-proton (α-H), would appear as complex multiplets further upfield. The presence of rotamers would cause a doubling of the signals for the proline ring protons.

Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (H-2', H-6') 8.0 - 8.3 Doublet (d) Protons ortho to the nitro group.
Aromatic (H-3', H-5') 6.8 - 7.1 Doublet (d) Protons meta to the nitro group.
Proline α-CH 4.0 - 4.5 Doublet of Doublets (dd) Signal may be doubled due to rotamers.
Proline δ-CH₂ 3.4 - 3.9 Multiplet (m) Signal may be doubled due to rotamers.
Proline β,γ-CH₂ 1.9 - 2.5 Multiplet (m) Overlapping signals, may be doubled.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, with expected doubling for the proline ring carbons due to the presence of rotamers.

Infrared (IR) spectroscopy is a rapid and effective technique used to confirm the presence of key functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

The IR spectrum of this compound is characterized by several key absorption bands. The prominent nitro group gives rise to two strong and distinct stretching vibrations. The carboxylic acid functional group is identifiable by a very broad O-H stretch and a sharp, strong carbonyl (C=O) stretch. Additionally, vibrations corresponding to the aromatic ring and the C-N bond of the tertiary amine can be observed.

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Frequency (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Carboxylic Acid C=O Stretch 1700 - 1725 Strong, Sharp
Nitro Group (NO₂) Asymmetric Stretch 1500 - 1550 Very Strong
Nitro Group (NO₂) Symmetric Stretch 1330 - 1370 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Weak

Mass spectrometry (MS) is utilized to determine the precise molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

The molecular formula of this compound is C₁₁H₁₂N₂O₄, corresponding to a monoisotopic mass of approximately 236.0797 Da. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 237.0875.

Under collision-induced dissociation (CID) in MS/MS analysis, the molecule fragments in a predictable manner. A common fragmentation pathway for proline-containing compounds involves the loss of the carboxylic acid group as formic acid or CO₂. Other expected fragments would arise from the cleavage of the pyrrolidine ring or the loss of the nitro group.

Expected Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ [C₁₁H₁₃N₂O₄]⁺ 237.0875 Protonated Molecular Ion
[M-CO₂H]⁺ [C₁₀H₁₂N₂O₂]⁺ 192.0900 Loss of the carboxylic acid group

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the isolation of this compound from a reaction mixture and for monitoring the progress of its synthesis.

Following its synthesis, this compound is typically purified using column chromatography to separate it from unreacted starting materials, reagents, and byproducts. This technique exploits differences in the polarity of the components in the mixture.

For the isolation of this compound, a polar stationary phase such as silica (B1680970) gel (e.g., 300–400 mesh) is commonly used. The mobile phase, or eluent, is a less polar solvent system, which allows the more polar compounds to adhere more strongly to the silica gel and elute more slowly. A reported solvent system effective for the purification of this compound is a mixture of ethyl acetate (B1210297) and petroleum ether, often in a 1:2 volume ratio google.com. Fractions are collected and analyzed (typically by TLC) to isolate the pure compound.

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the chemical reaction that forms this compound. Small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals.

The TLC plate, typically a sheet of glass or aluminum coated with a thin layer of silica gel (e.g., Merck silica gel 60 F₂₅₄), is developed in a sealed chamber containing a specific mobile phase. An effective mobile phase for this analysis is an ethyl acetate/petroleum ether mixture (1:2 v/v) google.com. As the solvent moves up the plate, it separates the components of the mixture based on their polarity. The starting materials (e.g., L-proline and 1-fluoro-4-nitrobenzene) and the final product will have different retention factors (Rƒ values). The spots are visualized under a UV lamp (at 254 nm), where the aromatic nitrophenyl group allows for easy detection google.com. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Detailed experimental data from single-crystal X-ray diffraction analysis for this compound is not widely available in the public domain. However, computational studies and data from closely related structures provide valuable insights into its expected solid-state conformation.

A computational analysis of α-substituted prolines, including a reference to α-(4-nitrophenyl) proline, suggests that the molecule likely adopts an αR conformation with a trans amide bond. This conformation is influenced by the electronic and steric properties of the nitrophenyl substituent on the proline ring.

To provide a representative understanding of the crystallographic parameters, the following table outlines typical data that would be determined from a single-crystal X-ray diffraction study. It is important to note that these values are illustrative and await experimental verification for this compound.

Interactive Data Table: Illustrative Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z2
Density (calculated) (g/cm³)Value
R-factorValue

Note: The values in this table are placeholders and would be populated with precise experimental data upon successful crystallographic analysis.

Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of a material. For this compound, a TGA experiment would be expected to show a distinct temperature at which the compound begins to decompose.

The thermal decomposition of proline itself is known to proceed through complex pathways, including decarboxylation. The presence of the nitroaromatic group is expected to significantly influence the thermal stability of the molecule. Nitroaromatic compounds are known to be thermally sensitive, and their decomposition can be energetic. The initial step in the thermal decomposition of many nitroaromatic compounds is the cleavage of the C-NO₂ bond.

A hypothetical TGA curve for this compound would likely show a stable region at lower temperatures, followed by one or more mass loss steps at elevated temperatures, corresponding to the decomposition of the molecule. The onset temperature of decomposition would be a key parameter indicating its thermal stability.

Interactive Data Table: Expected Thermal Decomposition Profile of this compound

Thermal EventOnset Temperature (°C)Weight Loss (%)
Initial DecompositionValueValue
Further Decomposition StagesValueValue

Note: The values in this table are illustrative and represent the type of data that would be obtained from a TGA experiment. The actual thermal behavior would need to be determined experimentally.

The data obtained from TGA would be crucial for determining the safe handling and processing temperatures for this compound and for understanding its stability under various thermal conditions.

Computational and Theoretical Studies in N 4 Nitrophenyl L Proline Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic properties and intrinsic reactivity of N-(4-Nitrophenyl)-L-proline. These calculations provide a detailed picture of electron distribution and orbital energies, which govern the molecule's chemical behavior.

The electronic structure is characterized by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For molecules containing a 4-nitrophenyl group, the HOMO is typically localized on the phenyl ring and the nitrogen of the proline, indicating these are the primary sites for electron donation (nucleophilic attack). Conversely, the LUMO is often centered on the electron-withdrawing nitro group, marking it as the most probable site for accepting electrons (electrophilic attack) imist.maresearchgate.net. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity materialsciencejournal.orgresearchgate.net.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize reactive sites. In this compound, MEP analysis would reveal negative potential (red regions) around the oxygen atoms of the nitro and carboxyl groups, identifying them as centers for electrophilic interactions. Positive potential (blue regions) would be located around the hydrogen atoms, indicating sites for nucleophilic interactions thaiscience.info.

From these primary calculations, various global reactivity descriptors can be derived to quantify the molecule's chemical tendencies. These descriptors, based on the energies of the frontier orbitals, provide a framework for predicting its behavior in chemical reactions nih.gov.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT
DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)(I + A) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω)μ2 / (2η) where μ = -χQuantifies the ability of a molecule to accept electrons.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules, providing detailed information on their conformational dynamics and intermolecular interactions. For a molecule like this compound, which possesses significant conformational flexibility, MD simulations are essential for exploring its accessible shapes and how it interacts with its environment, such as solvents or biological macromolecules.

The conformational landscape of proline and its derivatives is complex, defined by two key equilibria: the cis/trans isomerization of the peptide bond and the endo/exo puckering of the five-membered pyrrolidine (B122466) ring nih.gov. The substitution of a 4-nitrophenyl group on the proline nitrogen influences these equilibria. Studies on closely related compounds have shown that nitrophenyl substitution can favor a specific conformation; for instance, α-(4-nitrophenyl) proline has been observed to prefer an αR conformation with a trans amide bond nih.gov. MD simulations allow researchers to sample these different conformations over time, revealing the relative stabilities of various puckers and isomers and the energy barriers between them frontiersin.org.

Furthermore, MD simulations are extensively used to study how this compound and its derivatives interact with biological targets. In drug discovery research, once a potential binding pose is identified through molecular docking, MD simulations are run to assess the stability of the ligand-protein complex. For example, simulations of N-(4'-nitrophenyl)-L-prolinamide derivatives with proteins implicated in Alzheimer's disease, such as Beta-Secretase 1 (BACE1) and Butyrylcholinesterase (BuChE), have been used to validate docking results researchgate.netnih.gov. These simulations can reveal key hydrogen bonds and hydrophobic interactions, and parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of its components over the simulation time nih.gov.

Table 2: Key Analyses in Molecular Dynamics Simulations of this compound Systems
Analysis TypeParameter/MethodInformation Gained
Conformational SamplingDihedral Angle AnalysisCharacterizes cis/trans isomerization of the prolyl bond.
Ring Pucker AnalysisDetermines the preference for endo/exo conformations of the pyrrolidine ring.
Interaction StudiesRoot Mean Square Deviation (RMSD)Measures the stability of a protein-ligand complex over time.
Root Mean Square Fluctuation (RMSF)Identifies flexible regions in the protein or ligand upon binding.
Binding Free Energy Calculation (e.g., MM/PBSA)Estimates the strength of the interaction between the ligand and its target.

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is a critical tool for mapping out the detailed mechanisms of chemical reactions, allowing for the identification of transient intermediates and the calculation of activation energies for transition states. For reactions involving this compound, such as its use as an organocatalyst, these methods provide a step-by-step understanding of the reaction pathway.

The use of L-proline as a catalyst in reactions like the aldol (B89426) condensation is well-studied, and its mechanism has been extensively modeled using DFT acs.orgacs.orgresearchgate.netresearchgate.net. The reaction is understood to proceed through an enamine mechanism, where proline first reacts with a carbonyl compound (e.g., acetone) to form an enamine intermediate acs.orgresearchgate.net. This enamine then attacks a second carbonyl compound (e.g., an aldehyde), leading to C-C bond formation. Subsequent hydrolysis releases the product and regenerates the proline catalyst acs.org.

Computational studies of this pathway involve locating the geometries of all reactants, intermediates, and transition states on the potential energy surface. The calculated energy barriers for each step allow for the identification of the rate-determining step of the reaction researchgate.net. For the proline-catalyzed aldol reaction, calculations have shown that the initial formation of the enamine can have a large energy barrier, but the presence of a solvent like DMSO can provide an alternative, lower-energy pathway by stabilizing charged intermediates acs.orgacs.orgresearchgate.net. Similar computational approaches would be applied to understand the catalytic activity of this compound, investigating how the electronic properties of the nitrophenyl group influence the stability of intermediates and the energies of transition states along the reaction coordinate.

In Silico Screening and Rational Drug Design Approaches

This compound serves as a valuable scaffold in rational drug design and in silico screening for new therapeutic agents. Its rigid pyrrolidine ring and modifiable phenyl group make it an attractive starting point for creating libraries of compounds to be tested computationally against biological targets.

In silico screening, particularly molecular docking, is a widely used technique to predict the binding orientation and affinity of a small molecule to a protein target. In this process, derivatives of a core scaffold like this compound are computationally "docked" into the active site of a target receptor. A scoring function then estimates the binding affinity, allowing researchers to prioritize which compounds are most likely to be active and thus warrant synthesis and experimental testing nih.gov.

This approach has been successfully applied to derivatives of this compound. For example, a series of N-(4'-nitrophenyl)-L-prolinamides were evaluated in silico as potential inhibitors of key proteins involved in Alzheimer's disease researchgate.netnih.gov. The studies used molecular docking to predict the interactions of these compounds with targets like Beta-Secretase 1 (BACE1) and Butyrylcholinesterase (BuChE) researchgate.netnih.gov. The results identified several derivatives with promising binding affinities, guiding further investigation into their therapeutic potential nih.gov. These computational hits can then be subjected to further analysis, such as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, to assess their drug-likeness before committing to laboratory synthesis indexcopernicus.com.

Theoretical Analysis of Enzyme-Substrate Interactions (e.g., Amidase Activity)

Understanding how this compound and its derivatives interact with enzymes at a molecular level is crucial for designing specific inhibitors or developing novel biocatalysts. Theoretical methods, including molecular docking and more advanced hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are employed to model these enzyme-substrate interactions.

These computational techniques can predict the binding mode of a substrate or inhibitor within an enzyme's active site and elucidate the catalytic mechanism. For instance, L-proline amide hydrolase is an enzyme that catalyzes the hydrolysis of L-amino acid amides mdpi.com. Theoretical analysis of the interaction between a derivative like N-(4-Nitrophenyl)-L-prolinamide and an amidase would involve docking the substrate into the enzyme's active site to identify key binding interactions, such as hydrogen bonds with catalytic residues.

QM/MM simulations can provide even deeper insight by treating the chemically active region (the substrate and key active site residues) with high-level quantum mechanics, while the rest of the protein is treated with more computationally efficient molecular mechanics. This approach has been used to study the mechanism of amide bond hydrolysis in enzymes, modeling the nucleophilic attack on the carbonyl carbon and the formation of the tetrahedral intermediate nih.gov. Similar studies on the interaction of proline derivatives with enzymes like proline dehydrogenase have used computational methods to support a stepwise mechanism involving proton and hydride transfer, identifying the rate-limiting step of the enzymatic reaction nih.gov. These theoretical analyses are invaluable for understanding enzyme specificity and for the rational design of new enzyme inhibitors or substrates.

Future Perspectives and Emerging Research Directions

Development of Novel N-(4-Nitrophenyl)-L-Proline Analogues with Enhanced Properties

The core structure of this compound serves as a versatile scaffold for the development of new analogues with superior performance. A significant area of research involves the synthesis of N-(4'-substituted phenyl)-l-prolinamides. These are created through a two-step process that begins with the condensation of p-fluoronitrobenzene with L-proline, followed by amidation. nih.govresearchgate.net This approach allows for the introduction of various substituents, leading to a library of compounds with diverse electronic and steric properties.

The goal of creating these new analogues is often to enhance their biological activity. For instance, research into substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamides is being conducted to find mimics for antimicrobial peptides, which could help address the growing issue of antibiotic resistance. researchgate.net The unique structural properties of proline analogues make them valuable for tuning the biological and physicochemical characteristics of peptides. nih.gov Scientists are also exploring fluorinated proline derivatives and other constrained α-amino acids to create novel organocatalysts and bioactive compounds. organic-chemistry.org

Key modifications to the this compound structure include:

Substitution on the Phenyl Ring: Altering the electronic nature of the aromatic ring.

Modification of the Carboxylic Acid Group: Conversion to amides, esters, or other functional groups to modulate activity and solubility. nih.govresearchgate.net

Alterations to the Pyrrolidine (B122466) Ring: Introducing substituents to create more rigid or sterically hindered structures, which can influence stereoselectivity in catalysis. nih.gov

These synthetic strategies are paving the way for a new generation of proline-based molecules with tailored properties for specific applications in catalysis and medicine. sigmaaldrich.com

Expansion of Catalytic Scope and Stereoselective Transformations

While L-proline itself is a well-established organocatalyst, its derivatives, including this compound analogues, often exhibit superior performance. wikipedia.orgmdpi.com Future research is focused on expanding the range of reactions these catalysts can facilitate and improving their stereoselectivity. Proline-derived organocatalysts have already shown better results than proline in asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions. organic-chemistry.org

Researchers are developing novel catalysts, such as tetrazole and acylsulfonamide derivatives of proline, which demonstrate higher yields and enantioselectivities. organic-chemistry.org These advanced catalysts are effective at lower loadings and in a broader range of solvents, including non-polar ones where proline is typically ineffective. organic-chemistry.org

Emerging research in this area includes:

Novel Reaction Discovery: Applying this compound-based catalysts to new types of chemical transformations.

Enhanced Stereocontrol: Fine-tuning the catalyst structure to achieve even higher levels of enantioselectivity and diastereoselectivity in known reactions. nih.gov

Tandem and Cascade Reactions: Designing catalytic systems that can facilitate multiple reaction steps in a single pot, increasing synthetic efficiency.

The development of these more robust and versatile catalysts is a critical step toward more efficient and environmentally friendly chemical synthesis. tandfonline.com

Advanced Mechanistic Understanding through Integrated Experimental and Theoretical Approaches

A deeper understanding of how this compound and its derivatives catalyze reactions is crucial for the rational design of improved catalysts. The mechanism of proline catalysis, particularly in the aldol reaction, has been a subject of considerable investigation and debate. nih.gov It is widely believed that these reactions proceed through an enamine intermediate, similar to the mechanism used by Class I aldolase (B8822740) enzymes. nih.govresearchgate.net

Future studies will increasingly rely on a combination of advanced experimental techniques and computational modeling to elucidate the precise reaction pathways.

Experimental Approaches: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are used to detect and characterize key intermediates, such as oxazolidinones, which form during the reaction. nih.govunits.it Reaction progress kinetic analysis helps to determine the rate-determining steps of the catalytic cycle. northwestern.edu

Theoretical Approaches: Computational methods, such as Density Functional Theory (DFT) calculations, provide detailed insights into the structures and energies of transition states. researchgate.net These models help to explain the origins of stereoselectivity and guide the design of new catalysts with enhanced performance.

By integrating these experimental and theoretical methods, researchers can build a comprehensive picture of the catalytic mechanism, from the initial formation of the enamine to the final product release. nih.govunits.it This knowledge is essential for overcoming current limitations and expanding the utility of these powerful organocatalysts.

Exploration of New Biological Targets and Therapeutic Applications

The structural similarity of this compound derivatives to natural peptides makes them promising candidates for new therapeutic agents. researchgate.net A significant focus of current and future research is the exploration of their potential as anticancer agents. researchgate.net

A series of synthesized N-(4'-substituted phenyl)-l-prolinamides has been evaluated for cytotoxicity against several human carcinoma cell lines. nih.gov Several of these compounds have demonstrated potent antitumor activity, in some cases exceeding that of the standard chemotherapy drug, 5-fluorouracil. nih.gov For instance, compound 4a showed a 95.41% cell inhibition against the A549 lung cancer cell line, while compound 4u was highly effective against SGC7901 gastric cancer cells. nih.gov

Cytotoxic Activity of Selected N-(4'-Nitrophenyl)-L-prolinamide Analogues
CompoundCell LinePercentage Cell Inhibition (%) at 100 µMReference CompoundReference Inhibition (%)
4aA549 (Lung)95.41 ± 0.675-Fluorouracil64.29 ± 2.09
4uA549 (Lung)83.36 ± 1.705-Fluorouracil64.29 ± 2.09
4aHCT-116 (Colon)93.33 ± 1.365-Fluorouracil81.20 ± 0.08
4uHCT-116 (Colon)81.29 ± 2.325-Fluorouracil81.20 ± 0.08
4uSGC7901 (Gastric)91.98 ± 1.54 (Calculated from 8.02 ± 1.54% viability)--
4wSGC7901 (Gastric)72.73 ± 2.38 (Calculated from 27.27 ± 2.38% viability)--

Beyond cancer, researchers are investigating these compounds for other therapeutic uses. In-silico predictions suggest that some L-prolinamide (B555322) derivatives have the potential to inhibit enzymes associated with Alzheimer's disease, such as AChE, BuChE, and BACE1. researchgate.net Additionally, related N-aryl carboxamides are being explored as potential antibiotics to combat bacterial resistance. researchgate.net The versatility of these proline derivatives opens up numerous avenues for drug discovery and development. chemimpex.commdpi.commdpi.com

Application in Materials Science and Supramolecular Chemistry

The unique structural and chemical properties of this compound and its analogues are being harnessed in the field of materials science. The inherent chirality and ability to form specific non-covalent interactions make them excellent building blocks for creating complex, functional supramolecular assemblies.

A notable emerging application is the development of chiral sensors. Researchers have created porphyrin-proline conjugates that can self-assemble into chiral layers on surfaces. mdpi.com These materials have been successfully used to create stereoselective sensors capable of distinguishing between enantiomers of other molecules, such as proline itself. mdpi.com This capability is highly valuable in pharmaceutical manufacturing and quality control, where enantiomeric purity is critical.

Future research directions in this area include:

Development of Novel Polymers: Incorporating proline derivatives like L-Proline 4-nitroanilide into polymer chains to create materials with enhanced or novel properties. chemimpex.com

Chiral Surfaces and Membranes: Using self-assembly properties to create surfaces for enantioselective separations or catalysis.

Smart Materials: Designing materials that respond to specific chemical or physical stimuli, leveraging the recognition capabilities of the proline moiety.

The intersection of proline chemistry with materials science and supramolecular chemistry is a rapidly growing field with the potential to yield innovative technologies for sensing, separation, and catalysis. mdpi.com

Q & A

Basic: What is the role of N-(4-Nitrophenyl)-L-proline in enzyme activity assays?

This compound (Pro-pNA) is widely used as a chromogenic substrate for prolyl aminopeptidase (PAP) activity assays. The compound releases 4-nitroaniline (pNA) upon enzymatic cleavage, detectable via absorbance at 405 nm. Experimental design should include:

  • Substrate concentration optimization : Use 0.1–1.0 mM Pro-pNA in buffer (pH 7.0–8.0) to avoid substrate inhibition .
  • Control experiments : Include blanks without enzyme to account for non-enzymatic hydrolysis.
  • Data normalization : Express activity as µmol pNA released per minute per mg protein.

Advanced: How can kinetic inconsistencies in prolyl aminopeptidase assays using this compound be resolved?

Discrepancies in Michaelis-Menten parameters (e.g., Km, Vmax) may arise from:

  • Enzyme purity : Contaminating proteases in partially purified PAP can hydrolyze Pro-pNA non-specifically. Use inhibitor cocktails (e.g., PMSF for serine proteases) .
  • Solvent effects : Pro-pNA’s limited aqueous solubility may require co-solvents (e.g., 2% DMSO), which can alter enzyme kinetics. Validate solvent compatibility via control assays .
  • Temperature sensitivity : Pre-incubate enzyme and substrate separately to stabilize reaction conditions.

Basic: What synthetic routes are available for this compound derivatives?

Pro-pNA is synthesized via:

  • Carbodiimide coupling : React L-proline with 4-nitroaniline using EDC/HOBt in DMF.
  • Protection/deprotection strategies : Use Boc-protected proline to minimize side reactions, followed by TFA deprotection .
  • Purity validation : Confirm ≥99% purity via TLC (Rf = 0.5 in ethyl acetate/hexane, 1:1) and HPLC (C18 column, 220 nm detection) .

Advanced: How to design a [3+2] cycloaddition reaction using this compound derivatives?

N-(4-Nitrophenyl) groups can act as electron-deficient partners in cycloadditions. Example methodology:

  • Nitrilimine generation : Treat N-(4-nitrophenyl)furan-2-carbohydrazide with NaOEt/EtOH to form reactive intermediates .
  • Reaction optimization : Use acetylacetone as the dipolarophile in anhydrous THF at 60°C for 24 hours.
  • Product characterization : Confirm regioselectivity via <sup>1</sup>H NMR (δ 8.2–8.4 ppm for nitroaryl protons) and X-ray crystallography .

Basic: How to address solubility challenges in hydrolysis studies of this compound?

Pro-pNA’s poor aqueous solubility necessitates:

  • Co-solvent systems : Use ≤5% DMSO or acetonitrile to maintain enzyme activity .
  • Surfactant addition : Triton X-100 (0.1% w/v) enhances solubility without inhibiting PAP .
  • Sonication : Pre-treat substrate solutions for 10 minutes to disperse aggregates.

Advanced: What strategies improve the stability of this compound in long-term storage?

  • Lyophilization : Store as a trifluoroacetate (TFA) salt at −80°C under argon to prevent hydrolysis .
  • Decomposition monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect degradation products (e.g., free 4-nitroaniline).
  • Light sensitivity : Store in amber vials; UV-Vis spectra should show no shift in λmax (315 nm) over time .

Basic: How to incorporate this compound into peptide synthesis?

  • Solid-phase synthesis : Use Fmoc-protected Pro-pNA on Wang resin. Couple via HBTU/DIPEA in DMF .
  • Cleavage conditions : Treat with TFA/water (95:5) for 2 hours to release the peptide-Pro-pNA conjugate.
  • Purification : Reverse-phase HPLC with a gradient of 0.1% TFA in acetonitrile/water .

Advanced: What computational methods predict the reactivity of this compound in enzyme-substrate interactions?

  • Molecular docking : Use AutoDock Vina to model Pro-pNA binding to prolyl aminopeptidase (PDB: 1W27). Focus on hydrogen bonds between the nitro group and Arg231 .
  • QM/MM simulations : Calculate activation energy for the hydrolysis step using Gaussian09 with B3LYP/6-31G* basis set .
  • Validation : Compare computed kinetic parameters (kcat, Km) with experimental data from stopped-flow assays.

Basic: What analytical techniques confirm the purity of this compound?

  • TLC : Spot on silica gel with ethyl acetate/hexane (1:1); visualize under UV (254 nm) .
  • HPLC : C18 column, isocratic elution (30% acetonitrile/70% water), retention time ~8.2 minutes .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced: How to troubleshoot low yields in the synthesis of this compound analogs?

  • Side reaction mitigation : Add molecular sieves (3Å) to absorb water during coupling reactions .
  • Steric effects : Replace 4-nitrophenyl with smaller aryl groups (e.g., 4-fluorophenyl) to improve reaction efficiency .
  • Catalyst screening : Test alternative coupling agents like PyBOP or COMU for sterically hindered substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.